molecular formula C7H5BrINO B13575418 4-Bromo-2-iodobenzamide

4-Bromo-2-iodobenzamide

Katalognummer: B13575418
Molekulargewicht: 325.93 g/mol
InChI-Schlüssel: JOLOIMZLFPRXKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-iodobenzamide is an organic compound with the molecular formula C7H5BrINO It is a halogenated benzamide derivative, characterized by the presence of both bromine and iodine atoms on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodobenzamide typically involves halogenation reactions. One common method is the bromination of 2-iodobenzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2-iodobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride in polar solvents.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the halogens.

    Coupling Reactions: Biaryl or alkynyl derivatives.

    Reduction Reactions: Amines or partially reduced benzamides.

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-iodobenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-iodobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-4-iodobenzamide
  • 2-Amino-5-bromo-3-iodobenzamide
  • 4-Bromo-2,5-dimethoxybenzamide

Comparison: 4-Bromo-2-iodobenzamide is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and applications.

Eigenschaften

Molekularformel

C7H5BrINO

Molekulargewicht

325.93 g/mol

IUPAC-Name

4-bromo-2-iodobenzamide

InChI

InChI=1S/C7H5BrINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)

InChI-Schlüssel

JOLOIMZLFPRXKD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)I)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.